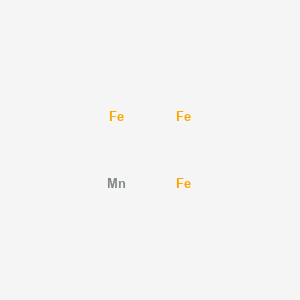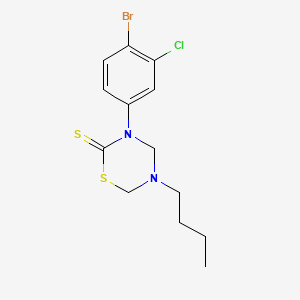
Dibutan-2-yl hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutan-2-yl hydrazine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and dicarboxylate, featuring two butan-2-yl groups attached to the hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibutan-2-yl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with butan-2-yl dicarboxylate under controlled conditions. One common method includes the use of hydrazine hydrate and butan-2-yl chloroformate in the presence of a base such as sodium carbonate. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and reactors can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dibutan-2-yl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutan-2-yl hydrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Dibutan-2-yl hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which dibutan-2-yl hydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dicarboxylate groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- Diisopropyl hydrazine-1,2-dicarboxylate
- Diethyl hydrazine-1,2-dicarboxylate
- Di-tert-butyl hydrazine-1,2-dicarboxylate
Comparison: Dibutan-2-yl hydrazine-1,2-dicarboxylate is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other similar compounds
Propiedades
Número CAS |
24460-78-4 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
butan-2-yl N-(butan-2-yloxycarbonylamino)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-5-7(3)15-9(13)11-12-10(14)16-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
Clave InChI |
UIQGTBJSUNEMFT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)NNC(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
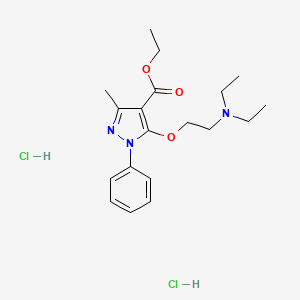
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
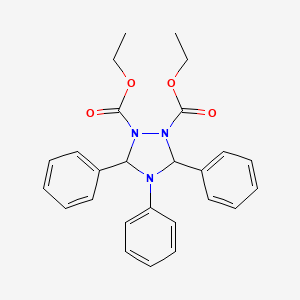
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
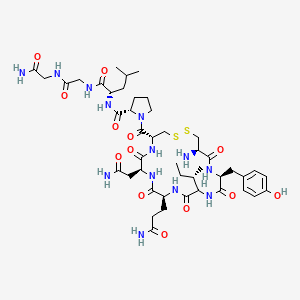
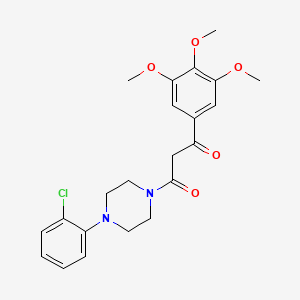
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
